N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000618
InChI: InChI=1S/C22H19N3O3S/c26-22(25-19-10-11-21-18(14-19)12-13-23-21)17-8-6-16(7-9-17)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)
SMILES:
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

CAS No.:

Cat. No.: VC15000618

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide -

Specification

Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
IUPAC Name 4-(benzenesulfonamidomethyl)-N-(1H-indol-5-yl)benzamide
Standard InChI InChI=1S/C22H19N3O3S/c26-22(25-19-10-11-21-18(14-19)12-13-23-21)17-8-6-16(7-9-17)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)
Standard InChI Key IYDOPKJKHRRRLE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

Chemical Structure and Molecular Properties

N-(1H-Indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide features a benzamide core substituted at the para position with a methylene-linked phenylsulfonyl amino group and an indol-5-yl moiety at the amide nitrogen. Key structural attributes include:

  • Molecular Formula: Presumed C22H19N3O3S\text{C}_{22}\text{H}_{19}\text{N}_3\text{O}_3\text{S} (inferred from analogs ).

  • Molecular Weight: ~397.47 g/mol (calculated based on formula).

  • Key Functional Groups:

    • Indole ring: Contributes to π-π stacking and hydrogen bonding with biological targets .

    • Phenylsulfonyl group: Enhances metabolic stability and binding affinity to enzymatic pockets.

    • Benzamide backbone: Facilitates intermolecular interactions via amide hydrogen bonding .

Table 1: Structural Comparison with Analogous Compounds

Compound NameCore StructureKey SubstituentsMolecular Weight
N-(1H-Indol-5-yl)-3-methylbenzamide Benzamide + indol-5-yl3-Methyl group424.5 g/mol
Benzamide, N,N-diethyl-2-[(phenylsulfonyl)amino]-Benzamide + sulfonamideDiethylamino, phenylsulfonyl332.4 g/mol
4-Amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide Benzamide + indole-pyrimidineChloropyrimidine, sulfonamide~650.1 g/mol

Synthesis and Chemical Reactivity

While no explicit synthesis protocols for N-(1H-indol-5-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide are documented, plausible pathways can be extrapolated from related benzamide-sulfonamide hybrids :

  • Benzamide Core Formation:

    • Coupling of 4-(aminomethyl)benzoic acid with 5-aminoindole via EDCI/HOBt-mediated amidation .

  • Sulfonylation:

    • Reaction of the intermediate amine with phenylsulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine).

  • Purification:

    • Column chromatography using ethyl acetate/hexane gradients (yield: ~45–60% estimated) .

Critical challenges include regioselective functionalization of the indole ring and avoiding over-sulfonylation.

Biological Activity and Mechanism

Indole-sulfonamide hybrids exhibit diverse biological activities, as evidenced by structural analogs:

Enzyme Inhibition

  • Aldose Reductase Inhibition: Diethylamino-substituted benzamide-sulfonamides show IC50_{50} values of 0.8–1.2 μM against aldose reductase, a target in diabetic complications.

  • Kinase Modulation: N-[5-(1H-Indol-5-yl)phenyl]benzamides inhibit DDR1 kinase at nanomolar concentrations (e.g., 14 nM for compound SML1832 ), suggesting potential antineoplastic applications.

Pharmacokinetic and Toxicity Profiles

Data extrapolated from analogs highlight both promises and limitations:

  • Absorption: Moderate oral bioavailability (F = 35–40%) due to sulfonamide-mediated efflux.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring generates hydroxylated metabolites .

  • Toxicity: Sulfonamides may induce hypersensitivity reactions in 2–5% of patients .

Comparative Analysis with Clinical Candidates

Table 2: Benchmarking Against Approved Drugs

Drug NameTargetIndole/Sulfonamide ComponentEfficacy (IC50_{50})
Nilotinib BCR-ABL kinaseMethylimidazole0.8 nM
CelecoxibCOX-2Sulfonamide40 nM
(Hypothetical)Aldose reductaseIndole-sulfonamide1.0 μM (projected)

Future Directions and Challenges

  • Synthetic Optimization: Improving regioselectivity in indole functionalization.

  • Target Validation: High-throughput screening against kinase and reductase panels.

  • Formulation Strategies: Nanocrystal dispersions to enhance solubility (>2 mg/mL target).

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